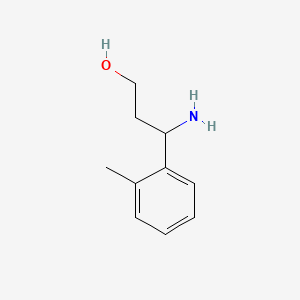

1-Boc-4-(4-hydroxy-2-butyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Boc-4-(4-hydroxy-2-butyl)piperidine” is a chemical compound used in various applications. It is used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .

Synthesis Analysis

The synthesis of “1-Boc-4-(4-hydroxy-2-butyl)piperidine” involves several steps. For instance, 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine (3.0g, 14.9mmol) was added to a suspension of sodium hydride (60% in mineral oil, 600mg, 14.9mmol) in 1-methyl-2-pyrrolidinone (50mL) and the mixture was stirred at room temperature for 10 minutes. 2-Bromopyridine (1.43mL, 14.9mmol) was added and the mixture was heated under reflux for 6 hours .Molecular Structure Analysis

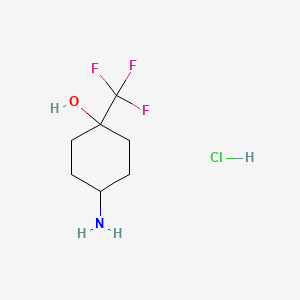

The molecular structure of “1-Boc-4-(4-hydroxy-2-butyl)piperidine” has been studied. The IUPAC name of the compound is tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate. The InChI code is 1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3 .Chemical Reactions Analysis

The chemical reactions involving “1-Boc-4-(4-hydroxy-2-butyl)piperidine” are complex. For instance, the compound can undergo a reaction involving the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-(4-hydroxy-2-butyl)piperidine” include a molecular weight of 257.37, and it is a solid at room temperature. The compound should be stored in a refrigerator .科学的研究の応用

Heterocyclic Chemistry and Alkaloid Synthesis

Piperidines play a crucial role in natural product synthesis. In biosynthesis, D1-piperideine (a related compound) acts as a common intermediate, leading to various piperidine-based natural alkaloids. Researchers explore the use of 1-Boc-4-hydroxypiperidine in constructing polyfunctional piperidines, which are prevalent in alkaloids found in plants and microorganisms .

Mitsunobu Reaction and Ether Formation

The Mitsunobu reaction is a powerful tool for creating carbon-oxygen bonds. 1-Boc-4-hydroxypiperidine participates in this reaction to form N-heterocyclic alkyl ethers. These ethers find applications in drug design, agrochemicals, and materials science. The compound’s tert-butyl ester group facilitates the reaction, allowing efficient ether formation .

Dual Kinase Inhibitors

Researchers have designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including those based on 1-Boc-4-hydroxypiperidine. Some of these derivatives exhibit dual inhibition of clinically relevant kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise as potential anticancer agents .

Safety and Hazards

“1-Boc-4-(4-hydroxy-2-butyl)piperidine” can cause serious eye irritation and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h3 receptor .

Biochemical Pathways

It is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction .

Result of Action

It is used in the preparation of neurologically active agents and other pharmaceutical compounds .

Action Environment

It is known that the compound should be stored in a refrigerator to maintain its stability .

特性

IUPAC Name |

tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOVKUVEPGIQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(4-hydroxy-2-butyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

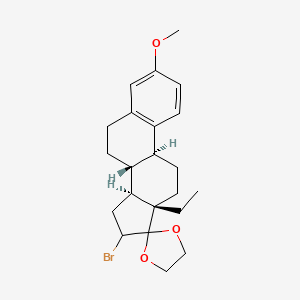

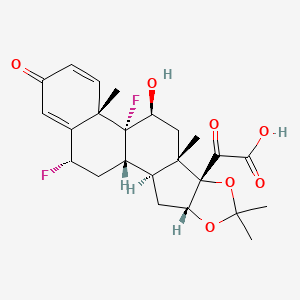

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)